3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-15-7-4-8-16(13-15)26(24,25)20-11-12-22-18(23)10-9-17(21-22)14-5-2-1-3-6-14/h1-10,13,20H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXSQSCDSCQYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Precursors: : The synthesis typically begins with readily available chemicals such as 3-chlorobenzenesulfonyl chloride and 6-oxo-3-phenylpyridazine.
Coupling Reaction: : The 3-chlorobenzenesulfonyl chloride reacts with an intermediate bearing the ethyl chain. This intermediate is often synthesized through a stepwise construction involving 6-oxo-3-phenylpyridazine.
Reaction Conditions: : This synthesis is generally carried out under controlled conditions involving a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct and promote nucleophilic substitution.
Industrial Production Methods
Scaling Up: : For large-scale production, optimized reaction conditions are employed to ensure high yield and purity. Key factors include temperature control, solvent choice (commonly DMF or DMSO), and purification techniques like recrystallization or column chromatography.
Automation and Continuous Flow: : In industrial settings, automation of the reaction setup and utilization of continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The chloro group can undergo nucleophilic substitution, making it a versatile intermediate for further chemical modification.
Redox Reactions: : The oxo group allows for various redox reactions, enabling conversion to different oxidation states.
Condensation Reactions: : The sulfonamide moiety can participate in condensation reactions, forming new amide bonds.
Common Reagents and Conditions
Nucleophiles: : Such as amines or thiols for substitution reactions.
Oxidizing Agents: : Like potassium permanganate for oxidation processes.
Catalysts: : Acid or base catalysts can be used to facilitate condensation reactions.
Major Products
Substituted Analogs: : From nucleophilic substitution.
Oxidized Derivatives: : Resulting from redox processes.
Condensed Products: : With new amide or ester bonds.
Scientific Research Applications
Chemistry
As a Building Block: : It serves as a precursor for synthesizing more complex molecules.
Catalysis: : Could act as a ligand in organometallic catalysis.
Biology
Enzyme Inhibition: : The sulfonamide group suggests potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Probing Biological Pathways: : Used in studying signal transduction pathways due to its interactive nature.
Medicine
Drug Design:
Targeted Therapy: : May be useful in cancer research for developing targeted chemotherapeutic agents.
Industry
Material Science: : Utilized in the development of novel polymers or resins.
Agriculture: : Possible application as a pesticide intermediate.
Mechanism of Action
Molecular Targets and Pathways
Enzymatic Inhibition: : The sulfonamide group can mimic natural substrates, competitively inhibiting enzyme function.
Receptor Binding: : The phenylpyridazine core might interact with specific receptors, altering cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s pyridazinone-ethyl-benzenesulfonamide scaffold distinguishes it from related sulfonamides. Key comparisons include:
Pyridazinone vs. Piperidinylmethyl-Dihydrobenzofuran Scaffolds
- Target Compound: Pyridazinone ring with phenyl substitution (electron-withdrawing and aromatic interactions).
- Compound 7 (): Piperidinylmethyl group linked to a dihydrobenzofuran (electron-rich oxygen-containing heterocycle). The dihydrobenzofuran in Compound 7 may enhance metabolic stability compared to the pyridazinone’s ketone group, which could be prone to reduction .
Substituent Effects on the Sulfonamide Group
- Target Compound : 3-Chlorophenyl group (electron-withdrawing, enhances electrophilicity).
- Compound 5a (): Benzyloxy-substituted pyridazinone (bulky substituent may reduce solubility).
- Compounds 15–18 () : Varied substituents (e.g., 5-chloro-2-fluoro, 5-chloro-2-methoxy) alter electronic and steric profiles. For example, the methoxy group in Compound 17 increases hydrophilicity compared to the chloro group in the target compound .
Reaction Conditions and Yields
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~463 g/mol, estimated) is comparable to Compound 7 (464.01 g/mol) but higher than Compound 5a (290.02 g/mol for a simpler analog) .
- Lipophilicity : The 3-chloro substituent likely increases logP relative to methoxy or fluoro analogs (e.g., Compound 16 vs. 17), impacting membrane permeability .
Biological Activity
3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class of drugs. Its unique structural features, including a chloro group and a pyridazinone core, suggest significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₃O₃S |
| Molecular Weight | 389.9 g/mol |
| CAS Number | 921878-19-5 |
The presence of the sulfonamide group is notable for its role in antibacterial activity, while the pyridazinone core is associated with interactions with various biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit COX and LOX enzymes, thus modulating inflammatory responses.
- Binding Affinity : Preliminary studies suggest interactions with various biological targets, potentially influencing their activity and leading to therapeutic effects.
Case Studies and Research Findings
While specific case studies on this exact compound are sparse, related research provides insights into its potential applications:
- Analgesic and Anti-inflammatory Studies : Compounds structurally similar to this sulfonamide have been evaluated for their analgesic and anti-inflammatory properties. For instance, derivatives with pyridazinone cores have demonstrated significant inhibition of inflammatory mediators in vitro.
- Synthesis and Biological Evaluation : A study focused on synthesizing similar pyridazine derivatives showcased their ability to inhibit cancer cell proliferation in vitro, suggesting that modifications to the core structure can enhance biological activity.
Comparative Analysis with Similar Compounds
To understand the potential efficacy of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(6-Oxo-3-(m-tolyl)pyridazin-1(6H)-yl)-N-phenethylacetamide | Pyridazinone core with phenethyl substitution | Analgesic activity |
| 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-fluoropyrimidin-4-yl)acetamide | Fluorinated phenyl group | Anti-inflammatory properties |
| 2-[4-(3-fluorophenyl)-5-methyl-6-oxo-3-propan-2-ylpyridazin-1-yl]-N-(5-fluoropyrimidin-4-yl)acetamide | Alkyl substitution on pyridazine | Potential analgesic effects |
Q & A
Q. Key Challenges :
- Low yields due to steric hindrance from the ethyl linker and phenyl substituents.
- Optimization of solvent polarity (e.g., DMF vs. THF) to improve reaction efficiency .
Which analytical techniques are critical for characterizing this compound’s purity and structure?
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR confirm the presence of the sulfonamide group (δ 3.2–3.5 ppm for –SONH–) and pyridazinone ring (δ 6.8–7.5 ppm for aromatic protons) .
- HPLC : Purity >95% achieved using a C18 column with acetonitrile/water (70:30) mobile phase .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 416.05 (calculated for CHClNOS) .
What biological targets or mechanisms are associated with this compound?
Q. Basic Research Focus
- Enzyme Inhibition : Structural analogs inhibit kynurenine monooxygenase (KMO), a target in neurodegenerative diseases like Huntington’s, via competitive binding to the flavin adenine dinucleotide (FAD) site .
- Receptor Modulation : The sulfonamide group may interact with GABA receptors, as seen in related compounds with anticonvulsant activity .
How can researchers optimize reaction conditions to improve synthesis yield?
Q. Advanced Research Focus
| Parameter | Optimized Condition | Evidence Source |
|---|---|---|
| Solvent | DMF (polar aprotic) | |
| Temperature | 80–90°C (reflux) | |
| Catalyst | Pd(OAc) (0.5 mol%) | |
| Reaction Time | 12–24 hours |
Methodology : Design of Experiments (DoE) to assess interactions between variables like solvent polarity and temperature .
How to resolve contradictions in reported biological activity data for this compound?
Q. Advanced Research Focus
- Data Discrepancy Example : Conflicting IC values for KMO inhibition (2.1 µM vs. 5.4 µM) across studies .
- Resolution Strategies :
- Validate assay protocols (e.g., use recombinant human KMO vs. murine isoforms).
- Control for compound stability in buffer solutions (pH 7.4 vs. 6.8) .
What structure-activity relationship (SAR) insights guide derivative design?
Q. Advanced Research Focus
- Critical Substituents :
- Chlorine at C3 : Enhances lipophilicity and target affinity (ClogP = 2.8) .
- Pyridazinone Ring : Electron-withdrawing groups improve metabolic stability .
- Modifications : Replacing the ethyl linker with propyl reduces cytotoxicity in HEK293 cells .
How to design in vitro assays for evaluating target engagement?
Q. Advanced Research Focus
- Enzyme Assays :
- KMO Activity : Monitor NADPH consumption spectrophotometrically at 340 nm .
- IC Determination : Dose-response curves with 8-point serial dilution (1 nM–100 µM) .
- Cellular Assays : Measure neuroprotective effects in SH-SY5Y cells exposed to oxidative stress (HO) .
What stability challenges arise under physiological conditions?
Q. Advanced Research Focus
- Hydrolysis Risk : The sulfonamide bond degrades in acidic environments (pH < 4).
- Mitigation : Co-crystallization with cyclodextrins improves stability in simulated gastric fluid .
How can computational modeling predict binding modes?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina to simulate interactions with KMO’s FAD-binding pocket (PDB: 5V84) .
- MD Simulations : GROMACS trajectories (100 ns) assess binding stability at the active site .
What pharmacokinetic parameters should be prioritized for in vivo studies?
Q. Advanced Research Focus
- ADME Properties :
- Oral Bioavailability : Predicted 45% (SwissADME).
- BBB Penetration : LogBB = -0.3 (requires prodrug modification) .
- In Vivo Validation : Plasma half-life (t) and brain/plasma ratio in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
